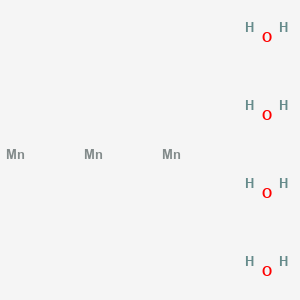
Bleitellurid
Übersicht
Beschreibung
Lead telluride (PbTe) is a binary compound consisting of lead and tellurium. It is a semiconductor material that crystallizes in the cubic rocksalt structure, with significant applications in thermoelectric devices due to its narrow band gap and high dielectric constants. The compound is notable for its very small optical direct energy gap located at the L point of the Brillouin zone, which is a characteristic shared with other lead salts such as PbS and PbSe. The inherent properties of PbTe, including its tendency to undergo structural phase transitions as indicated by strong temperature dependence of its dielectric constants, are of particular interest for both fundamental research and applications in energy conversion technologies (Bauer & Krenn, 1997).
Synthesis Analysis
Lead telluride can be synthesized through several methods, including solid-state techniques, hydrothermal reactions, and mechanical alloying. Solid-state reactions often utilize lead and tellurium oxide as reagents, leading to compounds with specific lead-oxide halide polyhedra connected to tellurium oxide groups (Porter & Halasyamani, 2003). Hydrothermal methods involve reactions between lead foil and tellurium powder, forming one-dimensional nanostructured PbTe via an in situ rolling-up mechanism (Zhang et al., 2005). Mechanical alloying provides an alternative low-temperature route to synthesize thermoelectric materials with good chemical homogeneity and distinct microstructural properties compared to conventional synthesis methods (Bouad, Marin-Ayral, & Tedenac, 1999).
Molecular Structure Analysis
The molecular structure of lead telluride features a cubic rocksalt lattice, with the crystal dynamics extensively studied through techniques such as inelastic neutron scattering. These studies help deduce parameters for models describing interatomic forces, including both rigid ion and shell models that account for ion polarizability. Despite challenges in modeling, detailed investigations have provided insights into the vibrational modes, thermal expansion, and the effects of doping on the lattice vibrations of PbTe (Cochran, Cowley, Dolling, & Elcombe, 1966).
Chemical Reactions and Properties
Lead telluride participates in a variety of chemical reactions, influenced by its composition and synthesis conditions. The compound exhibits n-type conductivity in stoichiometric and lead-excess states, while p-type conductivity is observed in tellurium-excess states. These conductivity characteristics are pivotal for its thermoelectric properties, which are closely related to the technological factors during synthesis (Dmytro et al., 2013).
Physical Properties Analysis
The physical properties of PbTe include its thermal and electrical conductivities, which are key to its use in thermoelectric applications. The material's ability to convert heat into electrical energy is significantly influenced by its microstructure, which can be tailored through various synthesis methods to optimize performance. Mechanical alloying and sintering techniques, for example, allow for the production of lead telluride with smaller grain sizes, enhancing its thermoelectric efficiency (Bouad, Marin-Ayral, & Tedenac, 2000).
Chemical Properties Analysis
The chemical properties of lead telluride, including its reactivity and stability, are influenced by its composition and synthesis conditions. Gaseous reactions involving lead oxides, tellurium oxide, and lead tellurates have been studied, providing valuable data on equilibrium constants, reaction enthalpies, and molecular parameters. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential for various applications (Shugurov et al., 2016).
Wissenschaftliche Forschungsanwendungen
Thermoelektrische Generatoren (TEGs)
Bleitellurid hat eine lange Geschichte in der Raumfahrt und wird häufig in thermoelektrischen Generatoren (TEGs) eingesetzt. TEGs wandeln Wärmeenergie direkt in elektrische Energie um, was sie wertvoll für die Abwärmerückgewinnung und Energiegewinnung macht. Zu den Vorteilen von PbTe gehören die gute Verfügbarkeit sowohl von p- als auch von n-Typ-Materialien und hohe thermoelektrische Gütezahlen (ZT) um 2,0, was zu den höchsten für bekannte thermoelektrische Materialien gehört .
Abwärmerückgewinnung aus dem Automobilauspuff
In terrestrischen Anwendungen, wie z. B. der Abwärmerückgewinnung aus dem Automobilauspuff, haben PbTe-basierte TEGs ein immenses Potenzial. Allerdings ist die Haltbarkeit aufgrund mechanischer und thermomechanischer Beanspruchungen, die durch externe Lasten (z. B. Vibrationen) und Temperaturschwankungen entstehen, eine Herausforderung. Es wurden Anstrengungen unternommen, die mechanischen Eigenschaften zu verbessern, um die Zuverlässigkeit von TEGs in solchen Anwendungen zu erhöhen .
Radioisotopen-Thermoelektrische Generatoren (RTGs)
Die NASA hat this compound-basierte p- und n-Typ-Materialien erfolgreich in Radioisotopen-Thermoelektrischen Generatoren für Weltraumforschungsprogramme eingesetzt. Diese Generatoren liefern zuverlässige Energie für Langzeitmissionen und demonstrieren die Eignung von PbTe für extreme Umgebungen .
Stromerzeugung bei mittleren Temperaturen
PbTe zeichnet sich als hervorragendes thermoelektrisches Material für Stromerzeugungsanwendungen im mittleren Temperaturbereich (bis 450 °C) aufgrund seiner geeigneten intrinsischen Eigenschaften aus. Seine hohen ZT-Werte machen es zu einer attraktiven Wahl für die Umwandlung von Abwärme in Elektrizität .
Legierung zur Verbesserung der mechanischen Eigenschaften
Forscher haben die Legierung von PbTe mit zusätzlichen Elementen untersucht, um seine mechanischen Eigenschaften zu verbessern. Beispielsweise hat sich gezeigt, dass die Legierung mit Kalzium die Härte und Bruchfestigkeit erhöht, ohne die thermoelektrischen Eigenschaften nennenswert zu beeinträchtigen. Es wurden mechanisch stabile, mit Natrium und Kalzium dotierte PbTe-Legierungen mit einem ZT von über 1,2 oberhalb von 650 K demonstriert .
Aufkommende Forschungsgebiete
This compound sowie Bleiseylenid (PbSe) bleiben ein aufkommendes Forschungsgebiet aufgrund seiner hohen Effizienz als thermoelektrisches Material. Die dimensionslose Gütezahl (zT) charakterisiert seine Leistung, und laufende Studien zielen darauf ab, seine Eigenschaften weiter zu optimieren .
Wirkmechanismus
Target of Action
Lead telluride (PbTe) is a compound of lead and tellurium . It is a narrow gap semiconductor with a band gap of 0.32 eV . The primary targets of PbTe are the thermoelectric materials, where it exhibits a high thermoelectric figure of merit (ZT) in certain temperature ranges . The optimal hole concentration for p-type PbTe is equal to (3–40) × 10^19 cm^−3, while for n-type PbTe, electron concentration is equal to (4–40) × 10^18 cm^−3 .
Mode of Action
PbTe interacts with its targets by optimizing electrical transport through charge carriers concentration engineering . It can be doped either n-type or p-type with appropriate dopants . Halogens are often used as n-type doping agents . Other n-type doping agents such as Bi2Te3, TaTe2, MnTe2, will substitute for Pb and create uncharged vacant Pb-sites . These vacant sites are subsequently filled by atoms from the lead excess and the valence electrons of these vacant atoms will diffuse through the crystal .
Biochemical Pathways
It’s worth noting that pbte’s low thermal conductivity is attributed to the scattering of longitudinal acoustic phonons by transverse optical phonons with large anharmonicity and small group velocity .
Pharmacokinetics
It has a thermal conductivity of 2 Wm^−1 K^−1 at 300 K , which can be used in thermoelectric power generation and energy conversion .
Result of Action
The primary result of PbTe’s action is the conversion of heat energy into electricity . This is due to its unique thermoelectric properties, which make it highly effective for this purpose . The efficiency of thermoelectric materials is typically assessed using the ZT value, a dimensionless quantity where σ, S, κ, and T represent electrical conductivity, Seebeck coefficient, thermal conductivity, and absolute temperature, respectively .
Action Environment
The performance of PbTe can be influenced by environmental factors such as temperature. For instance, PbTe is a mid-temperature thermoelectric (TE) material, which operates between 500 and 900 K . Its performance peaks at these temperatures, making it highly effective for converting heat energy into electricity . Furthermore, PbTe is characterized by stability and low thermal conductivity, which further enhances the efficiency of thermoelectric devices .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tellanylidenelead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWQDWYSQAFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbTe | |
| Record name | Lead(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Lead telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061663 | |
| Record name | Lead telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver-grey solid; [Merck Index] | |
| Record name | Lead(II) telluride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1314-91-6 | |
| Record name | Lead telluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead telluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead telluride (PbTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD TELLURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1OG6OA4BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)








